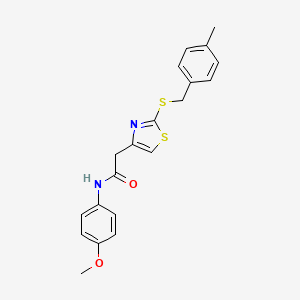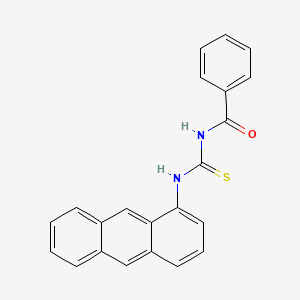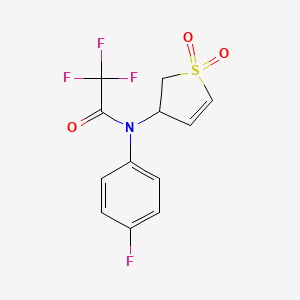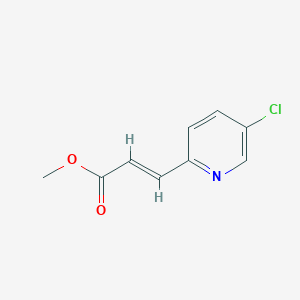
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CPME is a pyridine derivative that belongs to the class of α,β-unsaturated esters.
Wirkmechanismus
The mechanism of action of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is not fully understood. However, studies have shown that Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is its ease of synthesis and high purity. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is also stable under various conditions, making it suitable for use in a range of lab experiments. However, one limitation of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is that it is relatively expensive compared to other compounds used in medicinal chemistry research.
Zukünftige Richtungen
There are several future directions for research on Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate. One area of interest is the development of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the mechanism of action of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate and to identify its molecular targets. Additionally, research on the synthesis of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate derivatives with improved pharmacological properties is warranted.
Conclusion:
In conclusion, Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate can be synthesized using various methods, including the Heck reaction. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has been extensively studied for its potential applications in the treatment of inflammatory diseases and cancer. It exhibits a range of biochemical and physiological effects, including inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells. Although Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has several advantages for use in lab experiments, it is relatively expensive compared to other compounds. Future research on Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate should focus on the development of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate-based drugs, elucidation of its mechanism of action, and synthesis of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate derivatives with improved pharmacological properties.
Synthesemethoden
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate can be synthesized using various methods, including the Heck reaction, Suzuki coupling, and Sonogashira coupling. The most common method for synthesizing Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is the Heck reaction, which involves the coupling of 5-chloro-2-iodopyridine with methyl acrylate in the presence of a palladium catalyst. The reaction occurs under mild conditions and yields high purity Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal activities. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has also been investigated for its potential use as a building block for the synthesis of bioactive molecules.
Eigenschaften
IUPAC Name |
methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-6H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDMLBMBPQLCO-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57804609 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate](/img/structure/B2680665.png)
![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680667.png)
![5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2680668.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)

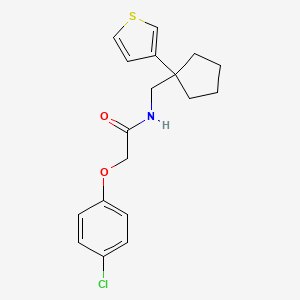

![1-(2-Methoxypyridin-4-yl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one](/img/structure/B2680677.png)

